molecular formula C10H11ClN2OS B2955900 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286695-41-7

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No. B2955900
CAS RN: 1286695-41-7
M. Wt: 242.72
InChI Key: DSGBIBFGBZOGPG-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been studied for their potential as anti-tubercular agents. The compound can be synthesized through various pathways and has shown inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship of these derivatives suggests that they could serve as potent inhibitors with enhanced anti-tubercular activity .

Anti-Inflammatory and Analgesic Properties

Derivatives of benzothiazole, including the compound of interest, have been evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant results in reducing inflammation and pain, with lower ulcerogenic and gastrointestinal irritative actions compared to standard drugs .

Cytotoxicity Against Tumor Cells

Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various human tumor cell lines. This suggests that the compound could be used in the development of new cancer therapies, particularly targeting prostate cancer cells .

Organic Synthesis Applications

The compound’s derivatives are valuable in organic synthesis, particularly in reactions such as protodeboronation of pinacol boronic esters. This application is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in synthetic chemistry .

SHP2 Inhibition for Disease Treatment

The compound has been identified as an inhibitor of SHP2, an enzyme involved in cellular functions related to growth and differentiation. Inhibitors of SHP2 are considered potential therapeutic agents for diseases related to this enzyme, including certain cancers .

DNA Polymerase Theta Inhibition

Derivatives of the compound have been explored as inhibitors of DNA polymerase theta, which is a target for synthetic lethal therapy in cancers with DNA repair defects. This application is significant for the development of novel cancer therapies .

Mechanism of Action

Safety and Hazards

The safety and hazards of a specific benzothiazole derivative would depend on its exact structure and properties. Some benzothiazole compounds have been found to be toxic and should be handled with care .

Future Directions

The development of new benzothiazole derivatives with enhanced biological activity and lesser side effects is an active area of research . These compounds have potential applications in the treatment of various diseases, including tuberculosis .

properties

IUPAC Name

6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGBIBFGBZOGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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